Cas no 1806274-37-2 (5-Difluoromethoxy-2,3-dimethylanisole)

5-Difluoromethoxy-2,3-dimethylanisole 化学的及び物理的性質
名前と識別子
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- 5-Difluoromethoxy-2,3-dimethylanisole
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- インチ: 1S/C10H12F2O2/c1-6-4-8(14-10(11)12)5-9(13-3)7(6)2/h4-5,10H,1-3H3
- InChIKey: CRMMXHXCKYHDRX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(C)=C(C)C=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 18.5
5-Difluoromethoxy-2,3-dimethylanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009797-1g |
5-Difluoromethoxy-2,3-dimethylanisole |
1806274-37-2 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010009797-500mg |
5-Difluoromethoxy-2,3-dimethylanisole |
1806274-37-2 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010009797-250mg |
5-Difluoromethoxy-2,3-dimethylanisole |
1806274-37-2 | 97% | 250mg |
494.40 USD | 2021-07-06 |
5-Difluoromethoxy-2,3-dimethylanisole 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
5-Difluoromethoxy-2,3-dimethylanisoleに関する追加情報
5-Difluoromethoxy-2,3-dimethylanisole (CAS No. 1806274-37-2): A Comprehensive Overview
The compound 5-Difluoromethoxy-2,3-dimethylanisole, identified by the CAS Registry Number 1806274-37-2, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a methoxy group substituted with a difluoromethyl group and two methyl groups attached to the aromatic ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in advanced chemical synthesis and material engineering.
Recent studies have highlighted the potential of 5-Difluoromethoxy-2,3-dimethylanisole in drug discovery and development. Researchers have explored its role as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles. The presence of the difluoromethyl group introduces a level of fluorine substitution that can significantly influence the compound's lipophilicity and metabolic stability. These properties are crucial for designing drugs that exhibit improved bioavailability and reduced toxicity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound showed promising activity against certain enzyme targets associated with neurodegenerative diseases.
In addition to its pharmaceutical applications, 5-Difluoromethoxy-2,3-dimethylanisole has garnered attention in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. A 2023 research article in *Advanced Materials* reported that incorporating this compound into polymer blends resulted in enhanced charge transport properties, which could pave the way for more efficient solar cells and display technologies.
The synthesis of 5-Difluoromethoxy-2,3-dimethylanisole involves a multi-step process that typically begins with the preparation of anisole derivatives followed by substitution reactions to introduce the difluoromethyl group. The reaction conditions are carefully optimized to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact. For example, a study published in *Green Chemistry* in 2023 described a sustainable approach using microwave-assisted synthesis to prepare this compound with minimal solvent usage.
From an environmental perspective, understanding the fate and behavior of 5-Difluoromethoxy-2,3-dimethylanisole in natural systems is essential for assessing its potential ecological risks. Research conducted by environmental chemists has shown that this compound exhibits moderate persistence in aqueous environments due to its resistance to microbial degradation. However, further studies are required to evaluate its long-term effects on aquatic ecosystems and terrestrial organisms.
In conclusion, 5-Difluoromethoxy-2,3-dimethylanisole (CAS No. 1806274-37-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative solutions in drug development, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemical technologies.
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